5-Hydroxybenzene-1,2,4-tricarboxylic acid
Overview
Description
5-Hydroxybenzene-1,2,4-tricarboxylic acid, also known as 5-Hydroxy-1,2,4-benzenetricarboxylic acid, is a chemical compound with the molecular formula C9H6O7 . It has an average mass of 226.140 Da and a monoisotopic mass of 226.011353 Da .
Molecular Structure Analysis
The molecular structure of 5-Hydroxybenzene-1,2,4-tricarboxylic acid consists of a benzene ring with three carboxylic acid groups and one hydroxy group .Physical And Chemical Properties Analysis
5-Hydroxybenzene-1,2,4-tricarboxylic acid has a melting point of 241 °C (decomposition), a predicted boiling point of 543.5±50.0 °C, a predicted density of 1.802±0.06 g/cm3, and a predicted pKa of 2.10±0.10 .Scientific Research Applications
1. Synthesis and Physicochemistry
5-Hydroxybenzene-1,2,4-tricarboxylic acid and its analogues have been used in the synthesis of novel compounds and in physicochemical studies. For example, 3‐Hydroxybenzene 1,2,4‐trisphosphate, a novel second messenger mimic, was synthesized based on the core structure of benzene 1,2,4‐trisphosphate with an additional hydroxyl group. This compound displayed complex interactions between phosphate groups and hydroxyl groups, demonstrating co-operativity and influencing the physicochemical properties of the molecule (Mills et al., 2006).
2. Biological Evaluation
Derivatives of 5-Hydroxybenzene-1,2,4-tricarboxylic acid have been synthesized for biological evaluation. For instance, a series of 4-hydroxybenzene acrylic acid derivatives were designed and synthesized, showing significant anti-inflammatory activity without observed cardiac toxicity. The structure-function relationship of these compounds highlighted the contribution of hydroxyl groups and other substituents to their biological activity (Mao et al., 2011).
3. Chemical Reactions and Synthesis
The acid and its analogues have been utilized in various chemical reactions and synthesis processes. For example, 2,4,5-trifluorobenzoic acid, a valuable synthetic intermediate, was synthesized through a microflow process involving the generation of an aryl-Grignard reagent and its reaction with gaseous CO2. This process exemplifies the use of 5-Hydroxybenzene-1,2,4-tricarboxylic acid derivatives in synthetic chemistry (Deng et al., 2015).
4. Coordination Polymers and Crystal Structures
This compound has been employed in the synthesis of coordination polymers and in the study of crystal structures. For example, coordination polymers incorporating 1-aminobenzene-3,4,5-tricarboxylic acid were synthesized, leading to structures with intriguing properties and interesting potential applications (Shao et al., 2019).
properties
IUPAC Name |
5-hydroxybenzene-1,2,4-tricarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O7/c10-6-2-4(8(13)14)3(7(11)12)1-5(6)9(15)16/h1-2,10H,(H,11,12)(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPPPUCSDSHZEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384323 | |
Record name | 5-hydroxybenzene-1,2,4-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxybenzene-1,2,4-tricarboxylic acid | |
CAS RN |
4961-03-9 | |
Record name | 5-hydroxybenzene-1,2,4-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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